molecular formula C20H30N2O2 B2587072 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one CAS No. 2418643-56-6

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one

Cat. No. B2587072
M. Wt: 330.472
InChI Key: MMWYGWNNRGMNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one, also known as DMXBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMXBA belongs to the class of azetidine derivatives and has been studied for its effects on nicotinic acetylcholine receptors (nAChRs).

Mechanism Of Action

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one binds to nAChRs, specifically the α4β2 subtype, and acts as a partial agonist. This means that it activates the receptor to a lesser extent than the natural ligand acetylcholine, but still produces a response. The activation of nAChRs by 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one results in increased release of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.

Biochemical And Physiological Effects

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has been shown to have various biochemical and physiological effects. In addition to its effects on nAChRs, 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons. 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has also been shown to decrease inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one for lab experiments is its high affinity for nAChRs, which allows for precise targeting of these receptors. 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one also has a long half-life, which can be beneficial for studying its effects over a longer period of time. However, one limitation is that 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one may have off-target effects on other receptors, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one for this application. Another area of interest is the use of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one as a tool to study the role of nAChRs in various physiological processes. Additionally, research could focus on the development of more selective nAChR agonists based on the structure of 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one.

Synthesis Methods

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one can be synthesized through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 1-benzyl-3-methylazetidin-2-one with 4-methoxy-3,3-dimethylpiperidine in the presence of a base, followed by hydrogenation to reduce the double bond.

Scientific Research Applications

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has been studied for its potential use in treating various medical conditions. It has been found to have a high affinity for nAChRs, which are involved in a variety of physiological processes such as neurotransmitter release, muscle contraction, and cognitive function. 1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one has been shown to have a positive effect on cognitive function, and it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2)13-21(11-10-17(19)24-4)14-20(3)15-22(18(20)23)12-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWYGWNNRGMNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1OC)CC2(CN(C2=O)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one

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